m-PEG11-OH: A Technical Guide for Researchers and Drug Development Professionals
m-PEG11-OH: A Technical Guide for Researchers and Drug Development Professionals
Introduction
m-PEG11-OH, also known as O-Methyl-undecaethylene glycol or monomethoxy-PEG11, is a discrete polyethylene (B3416737) glycol (PEG) derivative that has garnered significant attention in the field of drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its defined chain length of eleven ethylene (B1197577) glycol units provides a precise spacer arm, offering a balance of hydrophilicity and conformational flexibility. This technical guide provides an in-depth overview of m-PEG11-OH, including its chemical and physical properties, a detailed look at its role in targeted protein degradation, experimental protocols for its application, and relevant analytical data.
Core Concepts: The Role of m-PEG11-OH in Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The linker is a critical component of a PROTAC, as its length, composition, and flexibility can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI. m-PEG11-OH serves as a hydrophilic and flexible linker, offering several advantages in PROTAC design:
-
Enhanced Solubility: The PEG chain improves the aqueous solubility of the PROTAC molecule, which can be beneficial for both in vitro and in vivo applications.[1]
-
Optimal Spacing: The 11-unit ethylene glycol chain provides a specific length that can effectively bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex.
-
Reduced Non-specific Binding: The hydrophilic nature of the PEG linker can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.
The mechanism of action of a PROTAC utilizing an m-PEG11-OH linker is illustrated in the signaling pathway diagram below.
Caption: Mechanism of PROTAC-mediated protein degradation.
Data Presentation: Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of m-PEG11-OH is presented in the table below. This data is essential for researchers in designing experiments, preparing solutions, and understanding the behavior of the molecule in various assays.
| Property | Value | Reference |
| Chemical Formula | C23H48O12 | [2] |
| Molecular Weight | 516.63 g/mol | [2] |
| Exact Mass | 516.3100 | [2] |
| CAS Number | 2168540-65-4, 114740-40-8 | [1][2] |
| Synonyms | O-Methyl-undecaethylene glycol, Monomethoxy-PEG11 | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥95% (oligomer purity) | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage | Store at -20°C, desiccated | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving m-PEG11-OH.
Protocol 1: General Procedure for PROTAC Synthesis using m-PEG11-OH Linker
This protocol outlines a general strategy for the synthesis of a PROTAC molecule by conjugating a POI ligand and an E3 ligase ligand to the m-PEG11-OH linker. This is a representative procedure and may require optimization based on the specific ligands used.
Materials:
-
m-PEG11-OH
-
POI ligand with a reactive functional group (e.g., carboxylic acid, amine, or halide)
-
E3 ligase ligand with a reactive functional group
-
Coupling reagents (e.g., HATU, HBTU, or EDC/NHS)
-
Organic solvents (e.g., DMF, DMSO, DCM)
-
Bases (e.g., DIPEA, triethylamine)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Workflow Diagram:
Caption: General workflow for PROTAC synthesis using m-PEG11-OH.
Procedure:
-
Activation of m-PEG11-OH: The terminal hydroxyl group of m-PEG11-OH is typically activated to facilitate conjugation. A common method is tosylation, which converts the hydroxyl group into a good leaving group.
-
Dissolve m-PEG11-OH in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a base, for example, triethylamine (B128534) or pyridine.
-
Cool the reaction mixture to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the tosylated product by column chromatography.
-
-
Conjugation with the First Ligand (e.g., POI Ligand): The activated m-PEG11-linker is then reacted with the first ligand. The reaction conditions will depend on the nature of the functional groups on the ligand. For a ligand with a nucleophilic group (e.g., an amine or a phenol), a nucleophilic substitution reaction is typically employed.
-
Dissolve the POI ligand and the tosylated m-PEG11-OH in an appropriate solvent like DMF.
-
Add a base such as potassium carbonate or DIPEA.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir until the reaction is complete.
-
Purify the resulting POI-linker conjugate by HPLC.
-
-
Conjugation with the Second Ligand (e.g., E3 Ligase Ligand): The remaining terminal group of the POI-linker conjugate is then coupled to the second ligand. If the linker now has a hydroxyl group, it may need to be activated as in Step 1. If it has a different functional group, an appropriate coupling chemistry should be used. For example, if the POI-linker conjugate has a terminal carboxylic acid and the E3 ligase ligand has an amine, standard peptide coupling conditions can be used.
-
Dissolve the POI-linker conjugate and the E3 ligase ligand in DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
-
Final Purification and Characterization: The final PROTAC molecule is purified to a high degree, typically by reverse-phase HPLC. The identity and purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.
Protocol 2: Characterization by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of m-PEG11-OH and its conjugates. Due to the nature of PEG compounds, specific techniques are often employed for accurate analysis.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
High-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of m-PEG11-OH or the PROTAC molecule in a suitable solvent compatible with LC-MS, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system. A reverse-phase C18 column is commonly used for separation.
-
The mass spectrometer should be operated in positive ion mode for the detection of protonated ([M+H]+) or sodiated ([M+Na]+) adducts, which are common for PEG compounds.
-
-
Data Analysis:
-
The resulting mass spectrum will show a characteristic isotopic pattern for the molecule.
-
For m-PEG11-OH, the expected monoisotopic mass of the protonated molecule is approximately 517.31 g/mol .
-
The mass spectrum of a PROTAC will show a significantly higher mass corresponding to the sum of the masses of the two ligands and the m-PEG11-OH linker.
-
High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.[5]
-
Mandatory Visualization: Application in a Signaling Pathway
PROTACs with flexible PEG linkers have been successfully employed to target and degrade key proteins in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6] The following diagram illustrates the logical relationship of how a PROTAC with an m-PEG11-OH linker could be used to degrade mTOR, a central kinase in this pathway.
Caption: Targeting the PI3K/AKT/mTOR pathway with an mTOR-PROTAC.
Conclusion
m-PEG11-OH is a valuable and versatile tool for researchers and drug development professionals, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, hydrophilicity, and optimal length make it an attractive choice for a linker in PROTAC design. The information and protocols provided in this guide are intended to serve as a comprehensive resource for the effective application of m-PEG11-OH in research and development endeavors. As the field of targeted protein degradation continues to evolve, the rational design of linkers using components like m-PEG11-OH will undoubtedly play a crucial role in the development of novel therapeutics.
References
- 1. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 2. medkoo.com [medkoo.com]
- 3. mPEG11-OH | 2168540-65-4 [chemicalbook.com]
- 4. O-Methyl-undecaethylene glycol = 95 oligomer purity 114740-40-8 [sigmaaldrich.com]
- 5. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
